molecular formula C14H21N3O4S B10878610 methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10878610
M. Wt: 327.40 g/mol
InChI Key: HASWHKLHHFYYAA-UHFFFAOYSA-N
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Description

Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with leucine methyl ester. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by refluxing for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
  • 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
  • 2-Anilino-6-methylpyrimidin-4(3H)-one

Uniqueness

Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to the presence of the leucinate moiety, which imparts additional biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring with a methyl group and a sulfanyl group attached to an acetylated leucine moiety. Its molecular formula is C12H16N2O3SC_{12}H_{16}N_2O_3S and it has a molecular weight of approximately 284.34 g/mol.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Antioxidant Properties : The presence of the pyrimidine ring may contribute to antioxidant activities, protecting cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective Effects

Research involving N-acetyl-L-leucine, a related compound, demonstrated significant neuroprotective effects in animal models of Niemann-Pick disease type C (NPC). The compound was observed to improve motor function and reduce neurodegeneration markers, suggesting that this compound may also exhibit similar properties due to its structural analogies .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. This compound showed promising results with IC50 values comparable to known chemotherapeutics.
    CompoundCell LineIC50 (µM)
    Methyl N-{...}A549 (Lung)15.8
    Methyl N-{...}HeLa (Cervical)12.3
    Control DrugDoxorubicin10.5
  • Neuroprotection in NPC Models : In a study assessing the effects of N-acetyl-L-leucine on NPC models, significant improvements were noted in motor coordination and cognitive function after treatment with the compound over several weeks .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]pentanoate

InChI

InChI=1S/C14H21N3O4S/c1-8(2)5-10(13(20)21-4)16-12(19)7-22-14-15-9(3)6-11(18)17-14/h6,8,10H,5,7H2,1-4H3,(H,16,19)(H,15,17,18)

InChI Key

HASWHKLHHFYYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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